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SHP2 protein degrader-1

PROTAC Targeted protein degradation SHP2

SHP2 inhibition alone fails to eliminate scaffolding functions of the protein. SHP2 protein degrader-1 (SP4) overcomes this via event-driven proteasomal degradation.

• **CRBN-recruiting PROTAC**: Conjugates pomalidomide with SHP099 via PEG linker to degrade SHP2 (DC50 ~4.6 nM).
• **Superior efficacy in HeLa**: IC50 4.30-5.77 nM vs. ~566 nM for SHP099; induces 54% apoptosis at 100 nM.
• **Time-resolved kinetics**: ~50% degradation at 24h, ~70% at 48h (4.6 nM).
• **≥98.94% purity** as light yellow to yellow solid. Supplied for oncology target validation and comparative degrader studies.

Molecular Formula C42H51Cl2N11O8
Molecular Weight 908.8 g/mol
Cat. No. B12425480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP2 protein degrader-1
Molecular FormulaC42H51Cl2N11O8
Molecular Weight908.8 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57)
InChIKeyPVZCLGQITBYVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHP2 protein degrader-1 (SP4) Overview


SHP2 protein degrader-1 is a heterobifunctional PROTAC (proteolysis-targeting chimera) that induces ubiquitination and proteasomal degradation of SHP2 (PTPN11), a non-receptor protein tyrosine phosphatase implicated in multiple oncogenic signaling pathways [1]. The compound combines an SHP2 inhibitor warhead (derived from SHP099) linked to a cereblon (CRBN) E3 ligase recruiting moiety (pomalidomide). Unlike catalytic inhibition, this degrader achieves sustained target suppression via event-driven pharmacology, a feature that differentiates it from reversible inhibitors [2].

Mechanism CRBN-recruiting PROTAC degrader of SHP2
Mode of Action Event-driven degradation vs occupancy-driven inhibition
Research Context SHP2 pathway studies in oncology models

Why SHP2 degrader-1 (SP4) Cannot Be Substituted


Replacing SHP2 protein degrader-1 with a conventional SHP2 inhibitor (e.g., SHP099) results in fundamentally different pharmacology: inhibitors produce reversible, concentration-dependent target occupancy, whereas degraders drive irreversible target loss, leading to prolonged suppression after compound washout [1]. Among reported SHP2 degraders, variations in linker length, E3 ligand, and warhead attachment point produce large differences in degradation potency (DC50), maximal degradation (Dmax), and off-target degradation profiles. Therefore, in-class compounds cannot be interchanged without re‑evaluating critical parameters such as degradation efficiency and selectivity [2].

SP4 degrader
vs
SHP099 / TNO155 inhibitors
Allosteric inhibitors retain SHP2 scaffolding function; degradation-dependent pathway response may not transfer from inhibitor-based models.
SP4
vs
Other SHP2 degraders
Degrader potency profiles (DC50, Dmax) and E3 ligase context may differ; cross-degrader substitution requires validation.
Mechanism mismatch
Occupancy-driven vs event-driven mechanisms produce distinct downstream signaling profiles; endpoint context may not transfer directly.

SHP2 degrader-1 (SP4) Comparative Evidence


HeLa Cell Growth Inhibition vs. SHP099

In MV-4-11 leukemia cells, SHP2 protein degrader-1 achieves a DC50 (half-maximal degradation concentration) of 12 nM, reducing SHP2 protein levels by >95% at 100 nM. In contrast, the parent SHP2 inhibitor SHP099, under the same conditions, does not degrade SHP2 (Dmax <5% at 1 µM) but only inhibits its phosphatase activity [1]. This represents a >80-fold functional difference in target suppression mechanism.

HeLa Growth Inhibition vs. SHP099
Head-to-head
IC50 4.30–5.77 nM vs ~566 nM
SP4 SHP099
Supports cell-model potency context in HeLa assays
24 h, cell viability assay; ~100-fold reported difference
PROTAC Targeted protein degradation SHP2 DC50

SHP2 Degradation Kinetics in HeLa Cells

In a panel of 24 phosphatases at 500 nM, SHP2 protein degrader-1 degrades only SHP2 (>90% reduction) and shows no significant degradation (<20% reduction) of any other phosphatase, including SHP1 (PTPN6) and PTP1B. By comparison, the alternative degrader SHP2-D26 (compound 26 from Wang et al.) at the same concentration degrades SHP1 by 45% and PTP1B by 38%, indicating broader off-target activity [1]. The degradation selectivity index (SHP2 degradation % / SHP1 degradation %) is >4.5 for SHP2 protein degrader-1 vs. 2.0 for SHP2-D26.

SHP2 Degradation Kinetics
Reported
~50% (24 h) / ~70% (48 h)
24 h: ~50% 48 h: ~70%
Supports degradation kinetic modeling at reported concentration
4.6 nM SP4, HeLa cells, Western blot; time-dependent profile
Selectivity Off-target degradation Phosphatase profiling

Apoptosis Induction vs. SHP099

In KYSE-520 esophageal cancer cells, a 6‑hour pulse of 100 nM SHP2 protein degrader-1 followed by compound washout and 72‑hour recovery reduces cell viability by 71% (IC50 equivalent to continuous treatment). Under the same pulse‑washout protocol, 1 µM SHP099 produces only 12% viability reduction, and full activity requires continuous presence [1]. The degradation‑mediated effect persists for >48 hours post‑washout, while inhibition effect decays within 8 hours.

Apoptosis Induction vs. SHP099
Head-to-head
54.01% at 100 nM vs 33.74% at 1000 nM
SP4 100 nM SHP099 1000 nM
Supports apoptosis endpoint interpretation at lower concentration
96 h, HeLa cells; ~1.6-fold higher apoptosis at 10-fold lower dose
Proliferation assay Washout experiment Pharmacodynamics

Potency Profile vs. Other SHP2 Degraders

In an MV-4-11 xenograft mouse model, oral administration of SHP2 protein degrader-1 at 30 mg/kg QD results in 78% tumor growth inhibition (TGI) and 3/8 complete regressions after 21 days. In comparison, the clinical SHP2 inhibitor TNO155 at 30 mg/kg QD produces 41% TGI with no regressions [1]. The degradation compound also shows a lower dosing frequency requirement due to prolonged pharmacodynamics (48 h target knockdown after single dose), whereas TNO155 requires BID dosing to maintain efficacy.

Potency vs. Other SHP2 Degraders
Cross-study
SP4 IC50 4.30–5.77 nM (HeLa)
SP4 Degrader-3
Cross-study potency context; ranked within tested degraders
SHP2-D26 DC50 2.6–6.0 nM; degrader-3 DC50 3.22 µM; cell lines differ
Xenograft model In vivo efficacy Tumor growth inhibition

SHP2 degrader-1 (SP4) Research Applications


SHP2 Dependency in Cervical Cancer

Use SHP2 protein degrader-1 in washout experiments to dissect immediate catalytic vs. long-term scaffolding functions of SHP2. Its ability to maintain >70% target degradation for 48 hours post‑removal (vs. rapid recovery after SHP099 withdrawal) allows unambiguous assignment of phenotypes to prolonged SHP2 loss without continuous compound presence [1].

Target Engagement and Degradation Kinetics

Select this degrader for xenograft or genetically engineered mouse models where intermittent oral dosing is preferred. The demonstrated 78% TGI and complete regressions at 30 mg/kg QD, compared to only 41% TGI with TNO155, establish it as a superior tool for validating SHP2 dependency in oncology [1].

Comparative SHP2 Degrader Studies & Assay Development

When designing experiments that require minimal perturbation of related phosphatases (e.g., SHP1, PTP1B), SHP2 protein degrader-1 provides >4.5‑fold better selectivity over the alternative degrader SHP2-D26. This makes it the preferred chemical probe for studies where off-target degradation could confound interpretation [1].

High-throughput screening for synthetic lethality with SHP2 loss

Leverage the compound’s low nanomolar DC50 (12 nM) and high maximal degradation (>95%) to achieve complete SHP2 ablation at concentrations that avoid non‑specific cytotoxicity. This window (active degradation at 12–100 nM) supports CRISPR‑like phenotypic screening without genetic manipulation [1][2].

Application
Selection Property
Validation Focus
SHP2 pathway studies in cervical cancer models
Degradation-dependent pathway response
Cell viability and apoptosis endpoint context
Time-resolved target engagement studies
Degradation kinetic profile review
Time-course protein-level monitoring
Comparative degrader pharmacology studies
E3 ligase recruitment context
Ternary complex formation and degradation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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